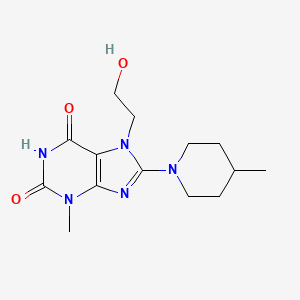

7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

The compound 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a complex substitution pattern. Its structure includes a 2-hydroxyethyl group at the 7-position, a methyl group at the 3-position, and a 4-methylpiperidin-1-yl moiety at the 8-position of the purine-2,6-dione core. These substitutions likely influence its physicochemical properties, such as solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name |

7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-9-3-5-18(6-4-9)13-15-11-10(19(13)7-8-20)12(21)16-14(22)17(11)2/h9,20H,3-8H2,1-2H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOQPRSIWYVVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCO)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant biological activity due to its structural features resembling purine derivatives. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 307.35 g/mol. The structure includes a tetrahydropurine ring system with hydroxyl and piperidine substituents that are crucial for its biological interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₅O₃ |

| Molecular Weight | 307.35 g/mol |

| IUPAC Name | 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

| CAS Number | 919017-26-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The hydroxyl and piperidine groups enhance its solubility and binding affinity to target sites.

- Enzyme Interaction : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : Its structure allows it to act as a modulator of receptor activity, influencing signaling pathways related to cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi.

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Neuroprotective Effects

The piperidine moiety is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound revealed significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent in treating infections .

- Antitumor Research : In vitro studies demonstrated that treatment with the compound led to a reduction in cell viability in various cancer cell lines, suggesting its role in cancer therapy .

- Neuroprotection : Research involving animal models showed that administration of the compound resulted in decreased markers of oxidative stress and inflammation in neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific enzymes and receptors has led to studies focusing on:

- Anticancer Activity: Research has shown that this compound may inhibit pathways associated with cancer cell proliferation. It acts on specific enzymes involved in tumor growth, suggesting potential as an anticancer agent.

- Neurological Disorders: The piperidine moiety is believed to confer neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Research

In biochemical studies, the compound serves as a valuable tool for exploring cellular mechanisms:

- Enzyme Inhibition: It has been documented to inhibit enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered cellular functions and may provide insights into metabolic diseases.

- Receptor Modulation: The structural characteristics allow it to modulate receptor activity, influencing signaling pathways related to cell growth and differentiation .

Pharmaceutical Development

The compound's unique properties make it suitable for developing new pharmaceuticals:

- Drug Design: Researchers are exploring its structure to design novel drugs targeting specific biological pathways. Its interactions with various molecular targets can lead to the development of more effective therapeutic agents .

Case Studies

Case Study 1: Anticancer Properties

A study conducted on the effects of 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione demonstrated its ability to inhibit the growth of cancer cells in vitro. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Neuroprotective Effects

Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage. The study suggested that the compound could enhance neuronal survival through its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups at the 7-, 8-, or 3-positions. These variations impact their bioactivity profiles and pharmacological properties:

Bioactivity and Mechanism of Action Insights

- Clustering by Bioactivity : highlights that compounds with similar structural motifs cluster into groups with related modes of action. For example, the presence of a piperidinyl/piperazinyl group at the 8-position (common in the target compound and analogues from , and 14) suggests interactions with G-protein-coupled receptors (GPCRs) or ion channels. Substitutions like 2-hydroxyethyl (target) versus 2-methoxyethyl () may alter hydrogen-bonding capacity, affecting target affinity .

- Toxicity and Safety Profiling : emphasizes "read-across" strategies for predicting toxicity. The target compound’s 4-methylpiperidin-1-yl group (less steric bulk) may reduce off-target effects compared to analogues with aryl-piperazinyl groups (), which could exhibit higher metabolic instability .

- Synthetic Feasibility : NMR data from and indicate that analogues with hydroxyl or methoxy groups (e.g., ) are synthesizable with high purity, suggesting the target compound’s 2-hydroxyethyl group is feasible for scalable production .

Data Table: Structural and Property Comparison

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions using halogenated purine precursors (e.g., 8-bromo derivatives) and functionalized heterocyclic partners. For example, trifluoromethanesulfonate esters (triflates) are effective leaving groups for Ullmann-type couplings under catalytic conditions (e.g., CuI/ligand systems) at 60–80°C for 24–48 hours . Purification typically involves gradient flash chromatography with silica gel and solvent systems like hexanes/ethyl acetate/triethylamine, followed by recrystallization to enhance purity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for verifying substituent positions (e.g., methyl, hydroxyethyl, and piperidinyl groups). For instance, methyl groups on the purine ring appear as singlets near δ 3.4–3.6 ppm in NMR, while piperidinyl protons show multiplet splitting .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .

- FTIR : Peaks at ~1690–1650 cm confirm carbonyl groups (C=O) in the purine-dione core .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or purine core) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at reactive sites:

- Piperidine Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., ethyl, phenyl) can alter binding affinity to viral polymerases or enzymes. For example, 4-ethylpiperazine analogs show enhanced antiviral activity due to improved hydrophobic interactions .

- Purine Core : Introducing electron-withdrawing groups (e.g., nitro at C8) increases electrophilicity, potentially enhancing reactivity in nucleophilic substitution reactions . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to molecular targets .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for hepatotoxicity) and viral load quantification methods (e.g., qRT-PCR for viral replication rates) .

- Control Experiments : Include positive controls (e.g., ribavirin for antiviral studies) and validate results with orthogonal assays (e.g., Western blotting alongside enzymatic activity assays) .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d for effect size) to compare datasets from independent studies and identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. What are the key considerations for designing substitution reactions at the purine core?

- Methodological Answer :

- Reactivity : The C8 position is highly reactive due to electron deficiency; nucleophilic aromatic substitution (SAr) is favored with amines or thiols under basic conditions (e.g., KCO in DMF at 80°C) .

- Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyethyl chains) to prevent side reactions during piperidinyl substitution .

- Catalysis : Palladium or copper catalysts enable cross-coupling with aryl/heteroaryl partners, but ligand choice (e.g., 1,10-phenanthroline) is critical for minimizing dehalogenation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.